molecular formula C25H29NO5S B15145293 Saroglitazar sulfoxide-d5

Saroglitazar sulfoxide-d5

货号: B15145293
分子量: 460.6 g/mol
InChI 键: PXYMLHPTPMPABW-JXJCFHQSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Saroglitazar sulfoxide-d5 is a deuterated form of Saroglitazar, a compound primarily used for the treatment of dyslipidemia and type 2 diabetes mellitus. Saroglitazar is known for its dual action as a peroxisome proliferator-activated receptor (PPAR) agonist, targeting both PPARα and PPARγ subtypes. This dual action helps in managing lipid and glucose levels in the body .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Saroglitazar sulfoxide-d5 involves the incorporation of deuterium atoms into the molecular structure of Saroglitazar. This can be achieved through various deuteration techniques, such as catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets regulatory standards.

化学反应分析

Types of Reactions

Saroglitazar sulfoxide-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of the sulfoxide group to sulfone under oxidative conditions.

    Reduction: Reduction of the sulfoxide group back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of Saroglitazar sulfone.

    Reduction: Formation of Saroglitazar sulfide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Saroglitazar sulfoxide-d5 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Saroglitazar and its metabolites.

    Biology: Studied for its effects on lipid and glucose metabolism in cellular and animal models.

    Medicine: Investigated for its potential therapeutic benefits in managing dyslipidemia, type 2 diabetes mellitus, and related metabolic disorders.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

作用机制

Saroglitazar sulfoxide-d5 exerts its effects through dual activation of PPARα and PPARγ subtypes. Activation of PPARα leads to increased fatty acid oxidation and reduced triglyceride levels, while activation of PPARγ improves insulin sensitivity and glucose uptake. This dual action helps in managing both lipid and glucose levels, making it effective in treating dyslipidemia and type 2 diabetes mellitus .

相似化合物的比较

Similar Compounds

    Pioglitazone: A PPARγ agonist used for the treatment of type 2 diabetes mellitus.

    Fenofibrate: A PPARα agonist used for the treatment of hypertriglyceridemia.

    Rosiglitazone: Another PPARγ agonist used for managing type 2 diabetes mellitus.

Uniqueness of Saroglitazar Sulfoxide-d5

This compound is unique due to its dual PPARα and PPARγ agonist activity, which allows it to simultaneously manage lipid and glucose levels. This dual action provides a comprehensive approach to treating metabolic disorders, unlike single-target compounds such as pioglitazone and fenofibrate .

属性

分子式

C25H29NO5S

分子量

460.6 g/mol

IUPAC 名称

(2S)-3-[4-[2-[2-methyl-5-(4-methylsulfinylphenyl)pyrrol-1-yl]ethoxy]phenyl]-2-(1,1,2,2,2-pentadeuterioethoxy)propanoic acid

InChI

InChI=1S/C25H29NO5S/c1-4-30-24(25(27)28)17-19-6-10-21(11-7-19)31-16-15-26-18(2)5-14-23(26)20-8-12-22(13-9-20)32(3)29/h5-14,24H,4,15-17H2,1-3H3,(H,27,28)/t24-,32?/m0/s1/i1D3,4D2

InChI 键

PXYMLHPTPMPABW-JXJCFHQSSA-N

手性 SMILES

[2H]C([2H])([2H])C([2H])([2H])O[C@@H](CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O

规范 SMILES

CCOC(CC1=CC=C(C=C1)OCCN2C(=CC=C2C3=CC=C(C=C3)S(=O)C)C)C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。